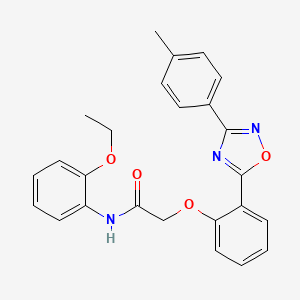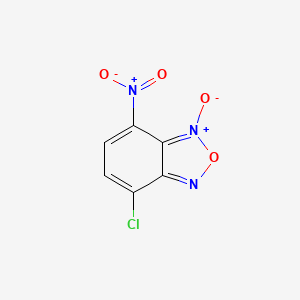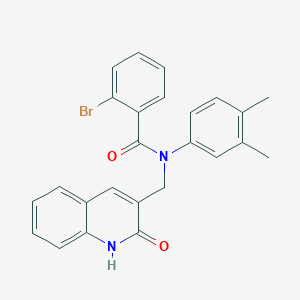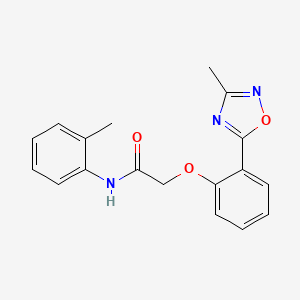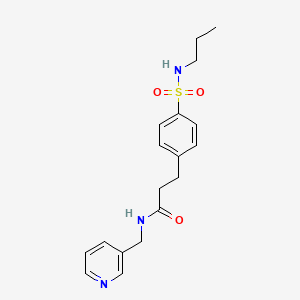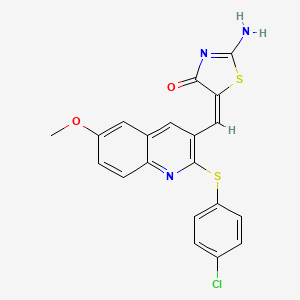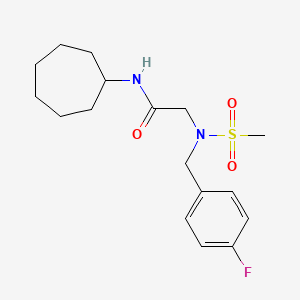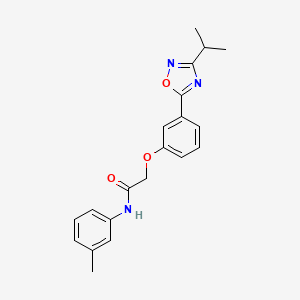
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, also known as ITA, is a synthetic compound that is widely used in scientific research. ITA belongs to the class of oxadiazole derivatives, which have shown promising results in the field of medicinal chemistry.
科学研究应用
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of several diseases, including cancer, fibrosis, and inflammatory disorders.
作用机制
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, this compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound also reduces the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a key role in tissue remodeling. In addition, this compound has been shown to induce apoptosis in cancer cells and reduce the proliferation of fibroblasts.
实验室实验的优点和局限性
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo models. However, this compound has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in clinical trials, which limits its potential for therapeutic applications.
未来方向
There are several future directions for research on 2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo models. This will help to determine the optimal dosage and administration route for this compound in clinical trials. In addition, further research is needed to determine the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, fibrosis, and inflammatory disorders. Finally, the development of this compound-based drug delivery systems could enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion
This compound is a synthetic compound that has shown promising results in scientific research. It has anti-inflammatory, anti-cancer, and anti-fibrotic properties, and has been extensively studied in vitro and in vivo models. This compound exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. Although this compound has several advantages for use in laboratory experiments, it has some limitations, including low solubility in water and limited clinical trial data. Future research on this compound should focus on the development of more efficient synthesis methods, investigation of its pharmacokinetics and pharmacodynamics, determination of its potential therapeutic applications, and development of drug delivery systems.
合成方法
2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol with m-toluidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of the product is typically around 70%.
属性
IUPAC Name |
N-(3-methylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)19-22-20(26-23-19)15-7-5-9-17(11-15)25-12-18(24)21-16-8-4-6-14(3)10-16/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDSPXKWJASCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
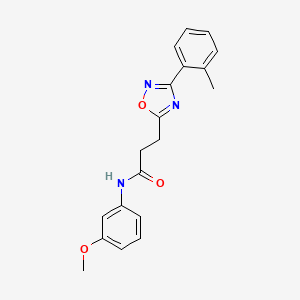
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
